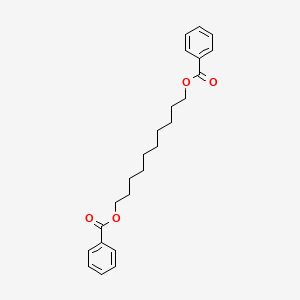
Diethyl 8-bromooctylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 8-bromooctylphosphonate is a chemical compound with the molecular formula C12H26BrO3P and a molecular weight of 329.21 g/mol . It is an alkyl chain-based phosphonate used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is characterized by the presence of a bromine atom and a phosphonic acid diethyl ester group .
準備方法
The synthesis of diethyl 8-bromooctylphosphonate typically involves the reaction of 8-bromooctanol with diethyl phosphite under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
化学反応の分析
Diethyl 8-bromooctylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
科学的研究の応用
Diethyl 8-bromooctylphosphonate is widely used in scientific research, particularly in the field of chemical biology and medicinal chemistry . Its primary application is as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells . This compound is also used in the development of bio-conjugates for targeted drug delivery and imaging . Additionally, it finds applications in surface modification and as a reagent in organic synthesis .
作用機序
The mechanism of action of diethyl 8-bromooctylphosphonate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The bromine atom in the compound acts as a reactive site for conjugation with other molecules, while the phosphonate group provides stability and solubility .
類似化合物との比較
Diethyl 8-bromooctylphosphonate can be compared with other similar compounds such as diethyl 8-chlorooctylphosphonate and diethyl 8-fluorooctylphosphonate . These compounds share similar structures but differ in the halogen atom present. The bromine atom in this compound provides unique reactivity compared to chlorine and fluorine, making it more suitable for certain bio-conjugation reactions . Additionally, the phosphonate ester group in these compounds offers advantages in terms of stability and solubility compared to other functional groups .
特性
IUPAC Name |
1-bromo-8-diethoxyphosphoryloctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGGCNSGPCMBBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCBr)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)



